(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Overview
Description
(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that features a benzodioxin ring fused with a pyrazole ring through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-dicarbonyl compounds.
Coupling of Benzodioxin and Pyrazole Rings: The final step involves the coupling of the benzodioxin and pyrazole rings through a propenone linkage, often using aldol condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenone linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone linkage to a saturated alkane, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce saturated alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research into its mechanism of action and biological activity would be necessary to fully understand its therapeutic potential.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure but lacks the methyl group on the pyrazole ring.
(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1-METHYL-1H-IMIDAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of both the benzodioxin and pyrazole rings in (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE gives it unique chemical and biological properties. The methyl group on the pyrazole ring may also influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17-10-11(9-16-17)2-4-13(18)12-3-5-14-15(8-12)20-7-6-19-14/h2-5,8-10H,6-7H2,1H3/b4-2- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOXCFPDUVMANV-RQOWECAXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C\C(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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